molecular formula C12H13NO3 B578501 Ethyl 4-Methoxyindole-3-carboxylate CAS No. 1214325-48-0

Ethyl 4-Methoxyindole-3-carboxylate

Cat. No. B578501
CAS RN: 1214325-48-0
M. Wt: 219.24
InChI Key: NILOFVCPFOLWKK-UHFFFAOYSA-N
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Description

Ethyl 4-Methoxyindole-3-carboxylate is a useful research chemical . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives, including Ethyl 4-Methoxyindole-3-carboxylate, has attracted the attention of the chemical community due to their importance . One method involves heating an intermediate in a solution of ethanolic HCl, which provides a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer .


Molecular Structure Analysis

The molecular structure of Ethyl 4-Methoxyindole-3-carboxylate is confirmed by FTIR, 1H and 13C NMR spectroscopy . The molecular weight is 219.24 and the molecular formula is C12H13NO3 . The InChI key is NILOFVCPFOLWKK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indole derivatives, including Ethyl 4-Methoxyindole-3-carboxylate, are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .


Physical And Chemical Properties Analysis

Ethyl 4-Methoxyindole-3-carboxylate has a molecular weight of 219.24 and a molecular formula of C12H13NO3 . It has a complexity of 257 and a topological polar surface area of 51.3 .

Mechanism of Action

While the specific mechanism of action for Ethyl 4-Methoxyindole-3-carboxylate is not mentioned in the retrieved papers, indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

Ethyl 4-Methoxyindole-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Indole derivatives, including Ethyl 4-Methoxyindole-3-carboxylate, have attracted increasing attention in recent years due to their various biologically vital properties . They are being investigated for novel methods of synthesis and their potential applications in the treatment of various disorders .

properties

IUPAC Name

ethyl 4-methoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)8-7-13-9-5-4-6-10(15-2)11(8)9/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILOFVCPFOLWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-methoxy-1H-indole-3-carboxylate

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